molecular formula C18H14O3 B13749466 4-Hydroxy-2-methylnaphthyl benzoate CAS No. 2211-28-1

4-Hydroxy-2-methylnaphthyl benzoate

Cat. No.: B13749466
CAS No.: 2211-28-1
M. Wt: 278.3 g/mol
InChI Key: IZDSOVHFCMEEEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methylnaphthyl benzoate typically involves the esterification of 4-hydroxy-2-methylnaphthalene with benzoic acid. One common method involves the reaction of 2-methylnaphthalene-1,4-diyl dibenzoate with sodium hydroxide in ethanol at ambient temperature for 0.5 hours . The reaction yields this compound with a moderate yield of 37% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylnaphthyl benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydroxy group can participate in substitution reactions, such as esterification and etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and alkyl halides are used for esterification and etherification reactions.

Major Products

The major products formed from these reactions include various esters, ethers, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-2-methylnaphthyl benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylnaphthyl benzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the naphthalene ring.

    2-Methylnaphthalene: Similar naphthalene structure but lacks the hydroxy and benzoate groups.

    Benzoic acid: Contains the benzoate group but lacks the naphthalene ring.

Uniqueness

4-Hydroxy-2-methylnaphthyl benzoate is unique due to its combined structural features of a hydroxy group, a methyl group, and a benzoate ester on a naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

CAS No.

2211-28-1

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(4-hydroxy-2-methylnaphthalen-1-yl) benzoate

InChI

InChI=1S/C18H14O3/c1-12-11-16(19)14-9-5-6-10-15(14)17(12)21-18(20)13-7-3-2-4-8-13/h2-11,19H,1H3

InChI Key

IZDSOVHFCMEEEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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